

# Application Note: Structural Confirmation of Acetone 2,4-Dinitrophenylhydrazone-d3 using NMR Spectroscopy

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## Compound of Interest

Compound Name: Acetone 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147573

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## Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of acetone 2,4-dinitrophenylhydrazone and its deuterated analog, acetone-d3 2,4-dinitrophenylhydrazone. The synthesis of these compounds is a standard method for the qualitative identification of acetone. NMR spectroscopy provides an effective method for unambiguous structure elucidation by analyzing the chemical shifts, multiplicities, and integration of proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) signals. A comparative analysis of the spectra of the deuterated and non-deuterated compounds allows for precise signal assignment, particularly confirming the origin of the methyl group signals.

## Introduction

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady's reagent) to form colored crystalline derivatives is a classic qualitative test in organic chemistry.[1][2] The resulting 2,4-dinitrophenylhydrazones have sharp melting points, which can be used for identification. For definitive structural confirmation, particularly in the context of drug development and metabolomics where isotopic labeling is common, NMR spectroscopy is an indispensable tool.

This note provides a detailed protocol for the synthesis of acetone 2,4-dinitrophenylhydrazone and outlines the expected NMR spectral data for both its standard and deuterated forms. The use of acetone-d<sub>3</sub> allows for the confirmation of signal assignments corresponding to the acetone moiety.

## Data Presentation

### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for acetone 2,4-dinitrophenylhydrazone and the predicted data for its -d<sub>3</sub> analog in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Acetone 2,4-Dinitrophenylhydrazone	~2.0 - 2.2	Singlet	6H	2 x -CH <sub>3</sub>
	~7.9 - 8.0	Doublet	1H	Ar-H (ortho to NH)
	~8.3 - 8.4	Doublet of d	1H	Ar-H (meta to NH)
	~8.9 - 9.1	Doublet	1H	Ar-H (ortho to NO <sub>2</sub> )
	~11.0 - 11.2	Singlet	1H	-NH
Acetone-d <sub>3</sub> 2,4-Dinitrophenylhydrazone	Absent	-	-	2 x -CD <sub>3</sub>
	~7.9 - 8.0	Doublet	1H	Ar-H (ortho to NH)
	~8.3 - 8.4	Doublet of d	1H	Ar-H (meta to NH)
	~8.9 - 9.1	Doublet	1H	Ar-H (ortho to NO <sub>2</sub> )
	~11.0 - 11.2	Singlet	1H	-NH

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Acetone 2,4-Dinitrophenylhydrazone	~17.0, ~25.0	2 x -CH <sub>3</sub>
~116.0 - 130.0	Ar-CH	
~138.0, ~145.0	Ar-C (quaternary)	
~150.0 - 160.0	C=N	
Acetone-d <sub>3</sub> 2,4-Dinitrophenylhydrazone	Weak or absent	2 x -CD <sub>3</sub>
~116.0 - 130.0	Ar-CH	
~138.0, ~145.0	Ar-C (quaternary)	
~150.0 - 160.0	C=N	

Note: In the <sup>13</sup>C NMR spectrum of the deuterated compound, the signals for the deuterated carbons (-CD<sub>3</sub>) will be significantly weaker and may appear as a multiplet due to C-D coupling, or be entirely absent depending on the experimental parameters.

## Experimental Protocols

### Synthesis of Acetone 2,4-Dinitrophenylhydrazone

This protocol is adapted from standard organic chemistry procedures.[3]

Materials:

- 2,4-Dinitrophenylhydrazine
- Acetone
- Ethanol (95%)
- Concentrated Sulfuric Acid
- Beakers and Erlenmeyer flasks

- Stirring rod
- Hot plate
- Ice bath
- Büchner funnel and filter paper
- Melting point apparatus

Procedure:

- Preparation of Brady's Reagent: In a 100 mL beaker, dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. To this solution, cautiously add 7.5 mL of water and 25 mL of 95% ethanol with stirring. Stir until the solution is homogeneous.
- Reaction: In a separate 50 mL Erlenmeyer flask, dissolve 0.5 mL of acetone in 10 mL of 95% ethanol.
- Add the Brady's reagent dropwise to the acetone solution with constant swirling. A yellow to orange-red precipitate of acetone 2,4-dinitrophenylhydrazone should form immediately.
- Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.
- Isolation and Purification: Cool the mixture in an ice bath for 10 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold 95% ethanol.
- Recrystallize the crude product from a minimal amount of hot ethanol or ethyl acetate to obtain pure crystals.
- Dry the purified crystals and determine their melting point.

## Synthesis of Acetone-d<sub>3</sub> 2,4-Dinitrophenylhydrazone

The synthesis of the deuterated analog follows the same procedure as the non-deuterated compound, with the substitution of acetone with acetone-d<sub>6</sub>.

Materials:

- 2,4-Dinitrophenylhydrazine
- Acetone-d<sub>6</sub>
- Ethanol (95%)
- Concentrated Sulfuric Acid
- Standard laboratory glassware as listed above.

Procedure:

- Follow steps 1-9 as described for the synthesis of acetone 2,4-dinitrophenylhydrazone, substituting acetone with an equimolar amount of acetone-d<sub>6</sub> in step 2.

## NMR Sample Preparation

Materials:

- Dry, purified acetone 2,4-dinitrophenylhydrazone (or its -d<sub>3</sub> analog)
- Deuterated NMR solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>)
- NMR tube
- Pipettes

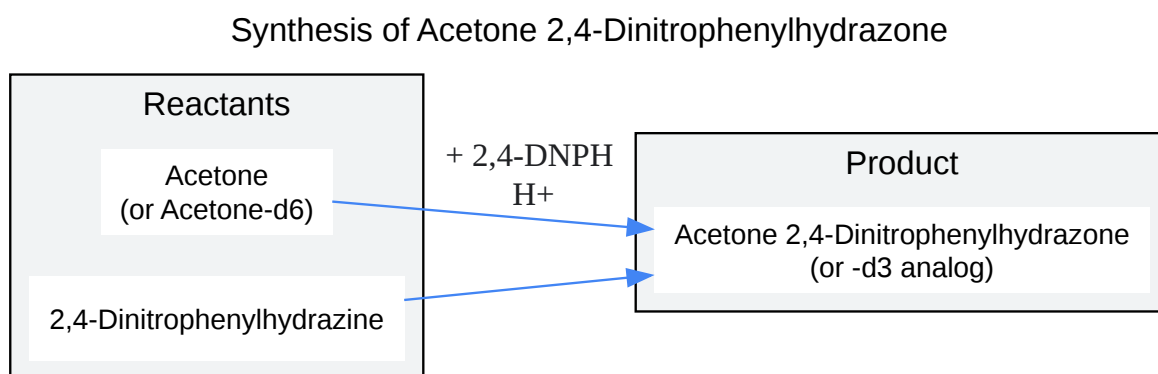
Procedure:

- Weigh approximately 5-10 mg of the purified hydrazone derivative.
- Transfer the solid into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of the chosen deuterated NMR solvent.

- Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
- The sample is now ready for NMR analysis.

## Visualizations

### Reaction Scheme

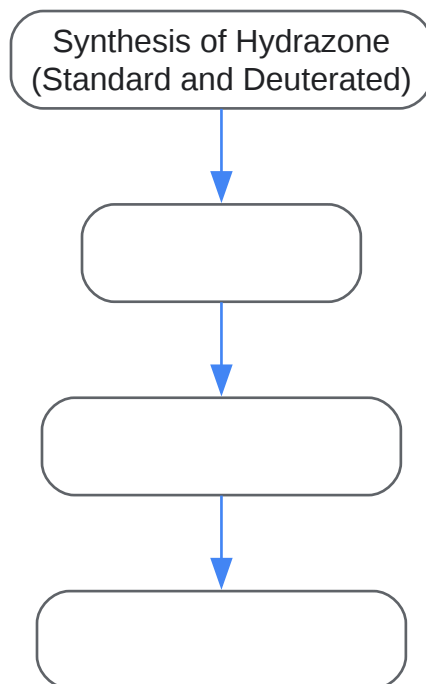


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Caption: Reaction scheme for the synthesis of acetone 2,4-dinitrophenylhydrazone.

## Experimental Workflow

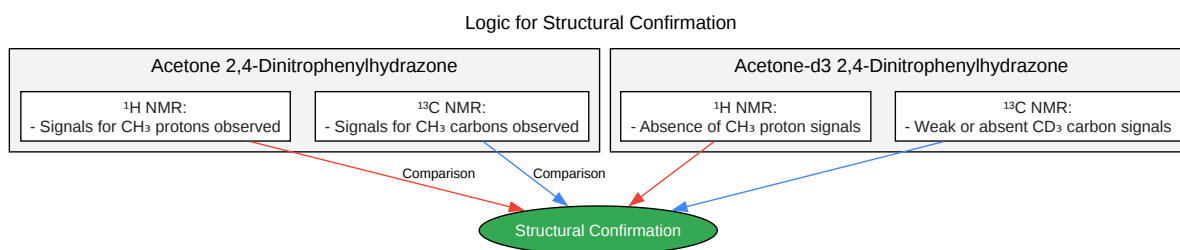
## Experimental Workflow for Structural Confirmation



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Caption: Workflow for synthesis and structural confirmation.

## Logical Relationship for Structural Confirmation



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Caption: Logical diagram for structural confirmation using NMR.



## Conclusion

NMR spectroscopy is a powerful and definitive tool for the structural confirmation of acetone 2,4-dinitrophenylhydrazone. The comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of the deuterated and non-deuterated analogs provides unequivocal evidence for the assignment of the methyl group signals, thereby confirming the identity of the original carbonyl compound as acetone. The protocols and data presented in this application note serve as a comprehensive guide for researchers in synthetic chemistry, quality control, and drug development for the synthesis and structural elucidation of this important derivative.

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